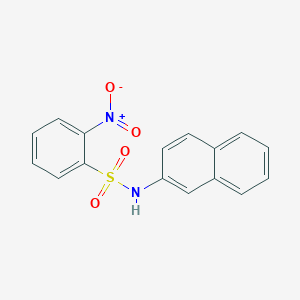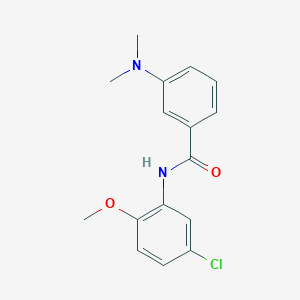
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide (also known as BML-190) is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to modulate the activity of the cannabinoid receptor CB2.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide selectively binds to the CB2 receptor and modulates its activity. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By modulating the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can potentially regulate these processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific modulation of this receptor's activity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide. One area of interest is the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is the development of more potent and selective CB2 receptor agonists. This could potentially lead to the development of more effective therapies for various diseases. Finally, the development of new methods for synthesizing N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide could potentially improve its solubility and half-life, making it more useful for lab experiments and potential therapeutic applications.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography using a silica gel column.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been used in various scientific research studies due to its ability to selectively bind to the CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)13-6-4-5-11(9-13)16(20)18-14-10-12(17)7-8-15(14)21-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAFEDCPCIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



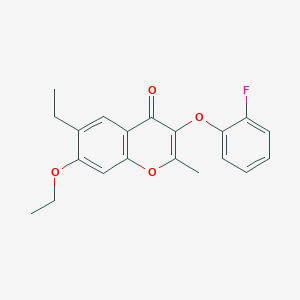
![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)
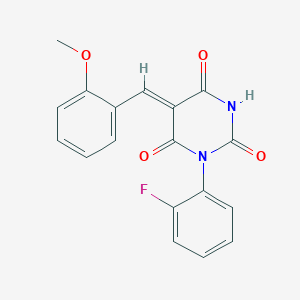

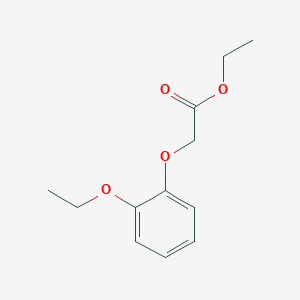
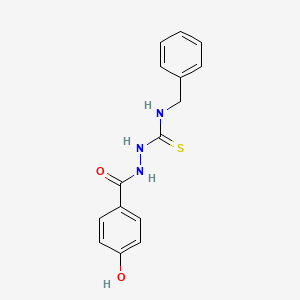
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
